

Technical Guide: PSB-0963 for Cancer Immunology Research

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Compound of Interest

Compound Name: PSB-0963

Cat. No.: B1193545

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Executive Summary

PSB-0963 is a small-molecule compound identified as a dual inhibitor of the ectonucleotidases CD73 (ecto-5'-nucleotidase) and CD39 (ectonucleoside triphosphate diphosphohydrolase 1). These enzymes play a critical role in the tumor microenvironment by generating immunosuppressive adenosine, which dampens anti-tumor immune responses. By inhibiting both CD73 and CD39, **PSB-0963** has the potential to restore immune cell function and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of **PSB-0963**, including its mechanism of action, available preclinical data, and detailed experimental protocols for evaluating its efficacy.

Introduction to the CD73/CD39-Adenosine Axis in Cancer Immunology

The tumor microenvironment is characterized by a complex network of signaling molecules that can either promote or suppress anti-tumor immunity. One of the key immunosuppressive pathways involves the generation of extracellular adenosine. This process is primarily mediated by the sequential enzymatic activity of CD39 and CD73.

- **CD39 (ENTPD1):** This ectonucleotidase is expressed on the surface of various immune cells, including regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), as

well as some tumor cells. CD39 initiates the conversion of pro-inflammatory extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) into adenosine monophosphate (AMP).

- CD73 (NT5E): This ecto-5'-nucleotidase, also found on immune and tumor cells, catalyzes the final step in adenosine production by hydrolyzing AMP into adenosine.

The resulting accumulation of adenosine in the tumor microenvironment exerts potent immunosuppressive effects by binding to adenosine receptors (primarily A2A and A2B receptors) on immune effector cells such as T cells and Natural Killer (NK) cells. This signaling inhibits their proliferation, cytokine production, and cytotoxic activity, thereby allowing the tumor to evade immune destruction.

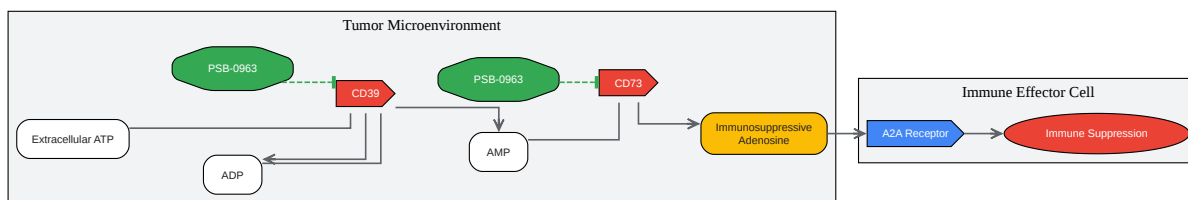
PSB-0963: A Dual Inhibitor of CD39 and CD73

PSB-0963 is a non-nucleotide small molecule that has been identified as an inhibitor of both rat CD73 and human CD39. Its dual-targeting mechanism presents a potentially more effective strategy for blocking adenosine production compared to single-target inhibitors.

Mechanism of Action

PSB-0963 competitively inhibits the enzymatic activity of CD73 and CD39, thereby blocking the hydrolysis of extracellular ATP, ADP, and AMP. This leads to a reduction in the concentration of immunosuppressive adenosine and an accumulation of pro-inflammatory ATP in the tumor microenvironment. The expected downstream effects include:

- Enhanced T cell and NK cell proliferation and effector function.
- Reduced Treg and MDSC-mediated immunosuppression.
- Increased anti-tumor immune responses.



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Caption: Mechanism of action of **PSB-0963** in the tumor microenvironment.

Preclinical Data

To date, publicly available preclinical data for **PSB-0963** is limited. The following table summarizes the known inhibitory activities.

Target	Species	Assay Type	Value	Reference
CD73	Rat	Soluble enzyme inhibition	Ki = 150 nM	[1][2]
CD39	Human	Ectonucleotidase inhibition	Ki ≈ 2.59 μM	[1][3]

Note: Further in-depth preclinical studies are required to fully characterize the efficacy and safety profile of **PSB-0963** in various cancer models.

Experimental Protocols for Evaluating CD73/CD39 Inhibitors

While specific experimental protocols for **PSB-0963** are not widely published, the following are standard methodologies used to evaluate the activity of CD73 and CD39 inhibitors in a cancer

immunology context. These protocols can be adapted for the investigation of **PSB-0963**.

In Vitro Enzyme Inhibition Assays

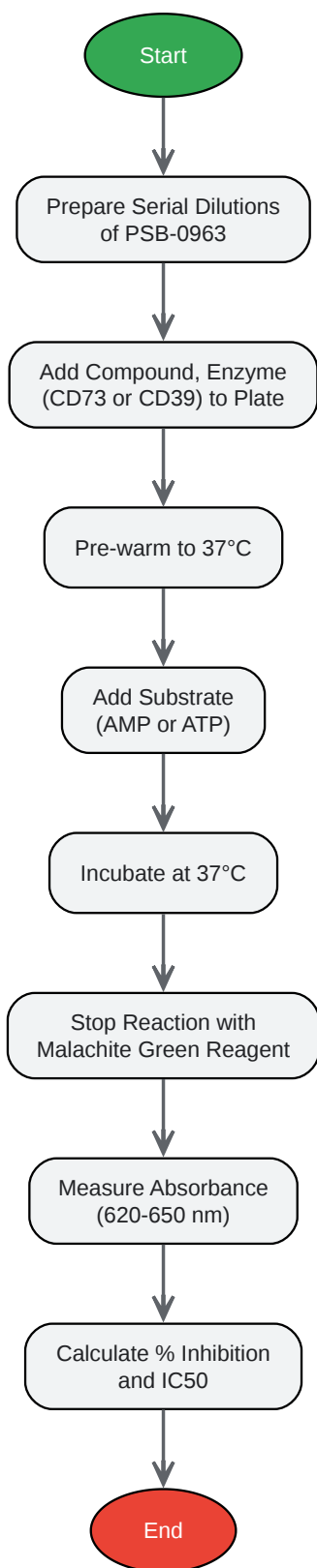
Objective: To determine the inhibitory potency (e.g., IC₅₀, K_i) of the compound on CD73 and CD39 enzymatic activity.

Methodology: Malachite Green Phosphate Assay

This colorimetric assay measures the amount of inorganic phosphate released from the hydrolysis of AMP (for CD73) or ATP/ADP (for CD39).

- Reagents and Materials:
 - Recombinant human or murine CD73 and CD39 enzymes.
 - Substrates: Adenosine 5'-monophosphate (AMP), Adenosine 5'-triphosphate (ATP).
 - **PSB-0963** or other test compounds.
 - Assay Buffer (e.g., Tris-HCl, pH 7.4 with MgCl₂ and CaCl₂).
 - Malachite Green Reagent.
 - Phosphate standard solution.
 - 384-well microplates.
- Procedure:
 1. Prepare serial dilutions of **PSB-0963** in the assay buffer.
 2. In a 384-well plate, add the test compound dilutions, the respective enzyme (CD73 or CD39), and pre-warm to 37°C.
 3. Initiate the reaction by adding the substrate (AMP for CD73, ATP for CD39).
 4. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

5. Stop the reaction by adding the Malachite Green Reagent.
6. Measure the absorbance at a wavelength of 620-650 nm.
7. Generate a phosphate standard curve to quantify the amount of phosphate produced.
8. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.



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Caption: Workflow for in vitro enzyme inhibition assay.

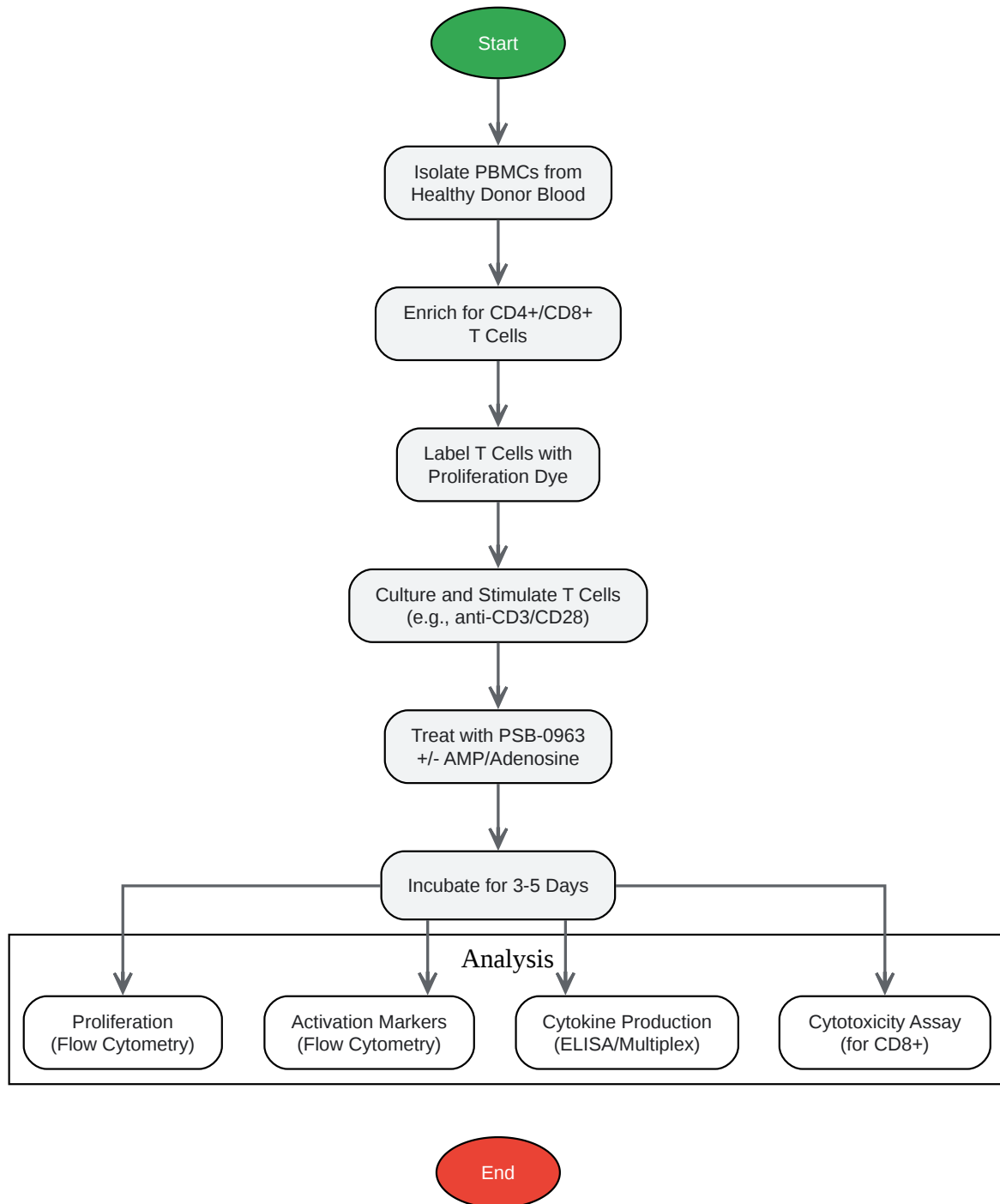
T Cell Proliferation and Function Assays

Objective: To assess the effect of **PSB-0963** on T cell proliferation, activation, and effector functions in the presence of immunosuppressive adenosine or its precursors.

Methodology: Mixed Lymphocyte Reaction (MLR) or Anti-CD3/CD28 Stimulation

- Cell Isolation:
 - Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
 - Enrich for CD4+ or CD8+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- Cell Culture and Stimulation:
 - Label T cells with a proliferation tracking dye (e.g., CFSE or CellTrace Violet).
 - Culture the labeled T cells in complete RPMI-1640 medium.
 - Stimulate T cells with either:
 - Allogeneic dendritic cells (for MLR).
 - Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated).
 - Treat the cultures with varying concentrations of **PSB-0963** in the presence or absence of AMP or adenosine.
- Analysis (after 3-5 days of culture):
 - Proliferation: Measure the dilution of the proliferation dye by flow cytometry.
 - Activation Markers: Stain for and analyze the expression of activation markers such as CD25 and CD69 by flow cytometry.
 - Cytokine Production: Measure the concentration of cytokines (e.g., IFN- γ , TNF- α , IL-2) in the culture supernatants using ELISA or a multiplex bead array.

- Cytotoxicity (for CD8+ T cells): Perform a co-culture assay with target tumor cells and measure target cell lysis using a chromium-51 release assay or a flow cytometry-based killing assay.



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Caption: Workflow for T cell proliferation and function assays.

In Vivo Tumor Models

Objective: To evaluate the anti-tumor efficacy of **PSB-0963** in a relevant animal model.

Methodology: Syngeneic Mouse Tumor Models

- Model Selection:
 - Choose a syngeneic mouse tumor model (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma in C57BL/6 mice, or CT26 colon carcinoma in BALB/c mice) that expresses CD73 and/or CD39.
- Tumor Implantation:
 - Inject a suspension of tumor cells subcutaneously or orthotopically into immunocompetent mice.
 - Monitor tumor growth using caliper measurements or in vivo imaging (e.g., bioluminescence).
- Treatment:
 - Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, **PSB-0963** alone, anti-PD-1 antibody alone, **PSB-0963** + anti-PD-1).
 - Administer **PSB-0963** via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.
- Efficacy Assessment:
 - Monitor tumor growth and body weight throughout the study.
 - At the end of the study, excise tumors and spleens for further analysis.
- Pharmacodynamic and Immune Analysis:
 - Tumor Infiltrating Lymphocytes (TILs): Isolate TILs from tumors and analyze the frequency and phenotype of different immune cell populations (e.g., CD8+ T cells, Tregs, MDSCs) by

flow cytometry.

- Gene Expression Analysis: Perform qRT-PCR or RNA-seq on tumor tissue to assess changes in immune-related gene expression.
- Adenosine/ATP Measurement: Measure the concentration of adenosine and ATP in the tumor interstitial fluid by mass spectrometry.

Conclusion and Future Directions

PSB-0963 represents a promising therapeutic candidate for cancer immunotherapy due to its dual inhibitory activity against CD39 and CD73. While initial biochemical data are encouraging, further comprehensive preclinical evaluation is necessary to validate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for researchers to investigate the efficacy of **PSB-0963** and other inhibitors of the adenosinergic pathway. Future studies should focus on in vivo efficacy in various tumor models, combination therapies with immune checkpoint inhibitors, and a thorough characterization of its pharmacokinetic and pharmacodynamic properties.

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